(S)-tetrahydrofuran-2-carbonyl chloride

Catalog No.
S9064892
CAS No.
M.F
C5H7ClO2
M. Wt
134.56 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-tetrahydrofuran-2-carbonyl chloride

Product Name

(S)-tetrahydrofuran-2-carbonyl chloride

IUPAC Name

(2S)-oxolane-2-carbonyl chloride

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

InChI

InChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2/t4-/m0/s1

InChI Key

DVCFNCQPOANJGU-BYPYZUCNSA-N

Canonical SMILES

C1CC(OC1)C(=O)Cl

Isomeric SMILES

C1C[C@H](OC1)C(=O)Cl

(S)-tetrahydrofuran-2-carbonyl chloride is an organic compound that belongs to the class of carbonyl chlorides. Its molecular formula is C5H7ClO2C_5H_7ClO_2, and it has a molecular weight of approximately 134.56 g/mol. The compound features a tetrahydrofuran ring, which is a saturated cyclic ether, and a carbonyl group attached to the second carbon of the ring. This configuration contributes to its unique reactivity and potential applications in organic synthesis.

The compound is characterized by its physical properties, including a density of approximately 1.3 g/cm³ and a flash point of around 62.6 °C. Although specific boiling and melting points are not consistently reported, it is noted that the compound can be synthesized with reasonable yields from various precursors .

Typical for carbonyl chlorides, including nucleophilic substitution and acylation reactions. It can react with nucleophiles such as amines and alcohols to form corresponding amides or esters, respectively. Additionally, it can undergo hydrolysis in the presence of water to yield the corresponding acid, tetrahydrofuran-2-carboxylic acid.

One notable synthesis route involves the reaction of tetrahydrofuran-2-carboxylic acid with oxalyl chloride, which converts the carboxylic acid into the acyl chloride with high efficiency .

Several methods exist for synthesizing (S)-tetrahydrofuran-2-carbonyl chloride:

  • From Tetrahydrofuran-2-carboxylic Acid: The most common method involves treating tetrahydrofuran-2-carboxylic acid with oxalyl chloride or thionyl chloride to yield (S)-tetrahydrofuran-2-carbonyl chloride. This reaction typically proceeds with high yields .
  • Alternative Routes: Other synthetic routes may involve more complex multi-step processes that include the formation of intermediates such as esters or amides followed by chlorination .

(S)-tetrahydrofuran-2-carbonyl chloride serves primarily as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its ability to act as an acylating agent makes it valuable for synthesizing various derivatives that may possess biological activity.

Additionally, it is utilized in the synthesis of compounds like terazosin, a medication used to treat hypertension and symptoms associated with benign prostatic hyperplasia .

Several compounds share structural similarities with (S)-tetrahydrofuran-2-carbonyl chloride:

Compound NameMolecular FormulaUnique Features
Tetrahydrofurancarbonyl chlorideC5H7ClO2C_5H_7ClO_2Non-stereospecific variant
(R)-Tetrahydrofuran-2-carbonyl chlorideC5H7ClO2C_5H_7ClO_2Enantiomeric form; may exhibit different reactivity
Tetrahydropyran-4-carbonyl chlorideC6H11ClO2C_6H_{11}ClO_2Contains a pyran ring instead of furan
Furan-2-carbonyl chlorideC5H3ClOC_5H_3ClOLacks saturation; more reactive due to unsaturation

(S)-tetrahydrofuran-2-carbonyl chloride is unique due to its specific stereochemistry and the presence of the saturated tetrahydrofuran ring

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

134.0134572 g/mol

Monoisotopic Mass

134.0134572 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

Explore Compound Types